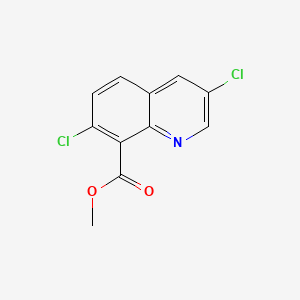

Quinclorac methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,7-dichloroquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-8(13)3-2-6-4-7(12)5-14-10(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKVWJBNESETCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896812 | |

| Record name | Methyl 3,7-dichloroquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84087-33-2 | |

| Record name | Quinclorac methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84087-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinclorac methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084087332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,7-dichloroquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINCLORAC METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97RS4F2BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action of Quinclorac Methyl Ester in Botanical Systems

Auxin Mimicry and Plant Hormone Pathways

Quinclorac (B55369) is classified as a synthetic auxin herbicide, designed to imitate the effects of the natural plant hormone indole-3-acetic acid (IAA). who.intresearchgate.net This mimicry disrupts the normal hormonal balance within susceptible plants, leading to a cascade of physiological and biochemical responses that ultimately result in plant death. nih.gov

The herbicidal activity of quinclorac is rooted in its ability to act as an auxin mimic. fao.org Synthetic auxins like quinclorac are structurally similar to IAA and can bind to auxin receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. mdpi.comoup.com This binding initiates a signaling cascade that disrupts normal plant growth and development. nih.gov The formation of an auxin gradient, crucial for processes like leaf and root development, is established through localized auxin metabolism and directional transport between cells. nih.gov Quinclorac's interference with this delicate system leads to uncontrolled and disorganized growth.

Interestingly, different auxin receptors can exhibit selectivity for various classes of auxin herbicides, suggesting that specific receptors may mediate the chemical selectivity of these compounds. oup.com For instance, the AFB5–Aux/IAA co-receptor shows high specificity for the quinoline-2-carboxylate auxin analogue, quinclorac. nih.gov This specificity can be exploited to probe the functions of different auxin receptor proteins. nih.gov

The core of auxin signaling involves the TIR1/AFB proteins, Aux/IAA transcriptional co-repressors, and AUXIN RESPONSE FACTOR (ARF) transcription factors. nih.gov At low auxin concentrations, Aux/IAA proteins repress the activity of ARFs. oup.com When auxin concentrations rise, auxin binds to the TIR1 receptor, creating a binding site for Aux/IAA proteins on the SCF(TIR1) complex. oup.com This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors, freeing the ARFs to activate the expression of auxin-responsive genes. nih.govoup.com

Quinclorac, by mimicking high concentrations of auxin, perpetually activates this pathway, leading to an overstimulation of auxin responses and ultimately, phytotoxicity. oup.com This continuous activation disrupts the normal cellular processes, causing symptoms like epinastic bending of shoots and leaves, followed by growth inhibition, chlorosis, and necrosis in susceptible broadleaf plants. chemicalbook.com

Cell Wall Biosynthesis Inhibition

In addition to its effects on hormone pathways, quinclorac has been implicated in the inhibition of cell wall biosynthesis, particularly in susceptible grasses. publications.gc.caregulations.gov This mechanism is considered a potential primary cause of herbicidal injury in these species. chemicalbook.com The inhibition of glucose incorporation into the cell wall of maize root cells has been observed at concentrations that also inhibit whole plant growth. chemicalbook.com This suggests that quinclorac disrupts cell expansion by interfering with the synthesis of cellulose (B213188) and some hemicelluloses. chemicalbook.com

However, the role of quinclorac as a direct inhibitor of cellulose biosynthesis has been a subject of debate. Some studies using quinclorac-habituated cells did not find significant reductions in cellulose content. tandfonline.comtandfonline.com Instead, these studies observed a decrease in pectin (B1162225) methyl-esterification, which could disrupt the integration of new pectins into the cell wall. tandfonline.com This suggests that while quinclorac affects the cell wall, it may not act as a classical cellulose biosynthesis inhibitor. tandfonline.comtandfonline.com

Generation of Reactive Oxygen Species (ROS)

One of the proposed mechanisms for the phytotoxic effects of quinclorac is the overproduction of reactive oxygen species (ROS). scielo.brawsjournal.org This oxidative stress is a significant factor contributing to cell death in certain plant species.

Research conducted on maize (Zea mays) roots demonstrated that quinclorac exposure induces significant cell death. nih.govebi.ac.uk In these studies, maize root cells treated with quinclorac showed a substantial loss of viability. nih.gov The investigation utilized specific indicators to measure ROS levels, revealing that quinclorac treatment prompted a high level of superoxide (B77818) anion (O₂⁻) production in the maize roots. nih.govebi.ac.uk The study suggested that this quinclorac-induced cell death in maize roots is likely caused by ROS and subsequent lipid peroxidation, rather than the accumulation of ethylene (B1197577) or cyanide, which are considered primary factors in other susceptible grasses. nih.gov The generation of ROS, including superoxide anions and hydroxyl radicals, is a recognized effect of several auxin-mimic herbicides. researchgate.net

Table 1: Effect of Quinclorac on Maize Root Cells

| Treatment Condition | Observation | Scientific Finding | Citation |

|---|---|---|---|

| 10µM Quinclorac | Loss of Cell Viability | Maize root cells significantly lost viability after 14 hours of treatment. | nih.govebi.ac.uk |

| 50µM Quinclorac | Superoxide (O₂⁻) Production | Induced a high level of O₂⁻ production in maize roots after 14 hours. | nih.govebi.ac.uk |

| 50µM 2,4-D (for comparison) | Ethylene & Cyanide Production | Induced much higher ethylene and cyanide production than quinclorac in root segments. | nih.gov |

Comparative Analysis of Mode of Action Across Plant Species (Monocots vs. Dicots)

The herbicidal mode of action for quinclorac displays a distinct dichotomy between monocotyledonous (grasses) and dicotyledonous (broadleaf) plants. scielo.br

In sensitive dicotyledonous species , quinclorac primarily functions as a synthetic auxin, mimicking natural plant hormones. who.intscielo.brfao.org This leads to characteristic symptoms of auxin overdose, such as epinasty (downward bending of leaves), twisting, and eventual growth inhibition. scielo.brresearchgate.net The biochemical cascade in dicots involves the stimulation of ethylene and abscisic acid (ABA) biosynthesis, but not a significant increase in cyanide levels. scielo.br

In sensitive monocotyledonous species , the mechanism is more multifaceted and subject to several hypotheses that are not mutually exclusive. scielo.brawsjournal.org

Cell Wall Synthesis Inhibition : One theory posits that quinclorac disrupts the biosynthesis of the cell wall by inhibiting the incorporation of glucose into cellulose and hemicellulose. scielo.brawsjournal.orgresearchgate.net

Cyanide Accumulation : A prominent hypothesis suggests that quinclorac stimulates the activity of the enzyme 1-aminocyclopropane-1-carboxylate (ACC) synthase. scielo.brresearchgate.net This enzyme is a key regulator in the ethylene biosynthesis pathway. Its over-stimulation leads not only to increased ethylene production but also to the accumulation of cyanide (HCN) as a co-product to phytotoxic levels. scielo.brresearchgate.netresearchgate.net The selectivity of quinclorac in grasses is strongly correlated with the induction of ACC synthase and the subsequent buildup of cyanide. researchgate.net

Reactive Oxygen Species (ROS) Generation : As detailed previously, the overproduction of ROS is another key phytotoxic mechanism observed in grasses like maize. scielo.brnih.gov

Table 2: Comparative Mode of Action of Quinclorac

| Feature | Monocots (Grasses) | Dicots (Broadleaves) | Citation |

|---|---|---|---|

| Primary Mechanism | Complex: Cell wall synthesis inhibition, Cyanide toxicity, ROS generation. | Auxin-mimic. | who.intscielo.brawsjournal.orgresearchgate.net |

| Key Biochemical Effect | Stimulation of ACC synthase, leading to ethylene and cyanide accumulation. | Stimulation of ethylene and ABA biosynthesis. | scielo.brresearchgate.net |

| Cyanide Levels | Significantly increase to phytotoxic levels in susceptible species. | No significant change. | scielo.brresearchgate.net |

| Visual Symptoms | Growth inhibition, chlorosis of new leaves, necrosis. | Epinasty, twisting, growth inhibition, intensified green color. | scielo.brresearchgate.net |

Metabolism and Biotransformation of Quinclorac Methyl Ester in Biological Systems

In Planta Metabolism of Quinclorac (B55369) Methyl Ester

The metabolism of quinclorac methyl ester in plants involves several key biochemical pathways, including demethylation, conjugation, and hydroxylation. These processes collectively determine the persistence and fate of the compound within various plant species.

Demethylation Pathways and Formation of Quinclorac

A primary metabolic pathway for this compound in plants is demethylation, which results in the formation of its parent compound, quinclorac. fao.orgwho.int This conversion is a significant step in the biotransformation process within plant tissues. fao.org Studies have shown that after administration of this compound to rats, extensive demethylation occurs, releasing free quinclorac. fao.orgwho.int While this specific data is from animal studies, it highlights the lability of the methyl ester group. In various plant species, including cereals like rice, sorghum, and wheat, quinclorac is identified as the major residue, suggesting that any this compound formed or applied is readily converted to the parent acid. publications.gc.ca For instance, in sorghum, this compound was found as a minor metabolite, constituting less than 6% of the total radioactive residues (TRR), while the parent quinclorac was the major component. fao.org Similarly, in strawberry, this compound was detected at 9.6% of the TRR at the first harvest but was not detectable later, indicating its transient nature and probable conversion to quinclorac. fao.org

However, the extent of this demethylation can vary significantly between plant species. In canola seed, for example, this compound is a major metabolite, found at levels as high as 37.1% of the TRR, indicating a slower or less efficient demethylation process in this crop compared to others. fao.orgregulations.gov

Conjugation Reactions (e.g., Glucuronidation)

Once quinclorac is formed from the demethylation of its methyl ester, it can undergo various conjugation reactions. These reactions are a common detoxification mechanism in plants, increasing the water solubility of the xenobiotic and facilitating its sequestration or transport. In mammals, the primary conjugation product of quinclorac is the quinclorac-glucuronide conjugate. who.intnih.gov In plants, conjugation also occurs, though the specific conjugates can differ. For example, in leafy spurge, quinclorac was metabolized into a C-1 glucose ester, which was then further converted into a pentosylglucose ester as the major product and a malonylglucose ester as a minor product. researchgate.net In wheat, glucose conjugates and hydroxylated conjugates of quinclorac were identified as minor metabolites. fao.org

Hydroxylation and Dimerization Pathways

Hydroxylation represents another metabolic route for quinclorac in biological systems. publications.gc.ca In plants, hydroxylation of the quinoline (B57606) ring of quinclorac can occur, followed by conjugation of the resulting hydroxylated metabolite. publications.gc.ca For example, in wheat, hydroxylated conjugates of quinclorac have been identified as minor metabolites. fao.org In soil metabolism studies, 2-hydroxyquinclorac was identified as a slowly formed metabolite of quinclorac. apvma.gov.au

Dimerization has also been noted as a metabolic transformation of quinclorac, particularly identified from biliary metabolites in animal studies. fao.orgwho.int While direct evidence for the dimerization of this compound in plants is limited, the potential for such reactions exists as part of the broader metabolic fate of quinclorac-related compounds within the plant system.

Minor Metabolite Identification and Characterization

In addition to the major metabolic pathways, several minor metabolites of quinclorac and its methyl ester have been identified in various plant species. These minor metabolites provide further insight into the complex biotransformation processes occurring within plants.

In grain sorghum, wheat, canola, and strawberry, metabolism studies have led to the identification of several minor metabolites. regulations.gov this compound itself is considered a minor metabolite in several crops, including rice, sorghum, and wheat. fao.orgregulations.gov In chard, it was found at 15.63% of the TRR, and in strawberry, it was present at 9.6% of the TRR. regulations.gov In canola, however, it is a major metabolite. regulations.gov

Other identified minor metabolites include various conjugates, such as glucose conjugates and hydroxylated conjugates of quinclorac in wheat. fao.org The identification and characterization of these minor metabolites are crucial for a comprehensive understanding of the complete metabolic fate of this compound in plants.

Microbial Degradation and Bioremediation Pathways

The persistence of this compound and its parent compound, quinclorac, in the environment is significantly influenced by microbial activity. Various microorganisms have been identified that can degrade these compounds, offering potential for bioremediation of contaminated soil and water.

Identification of this compound Degrading Microorganisms

Research has identified several bacterial strains capable of degrading quinclorac, and in some cases, its methyl ester. One study identified a Mycobacterium sp. strain F4 that can degrade quinclorac through two proposed pathways. One of these pathways involves the transformation of quinclorac into this compound. nih.gov This suggests that some microorganisms can facilitate the esterification of quinclorac, a reverse of the demethylation process observed in plants.

Other microorganisms have been identified for their ability to degrade the parent compound, quinclorac, which is the primary metabolite of this compound in most environments. These include:

Klebsiella variicola : Strain J5 was found to have the highest degradation efficiency among six bacterial isolates from rice-tobacco rotation fields. researchgate.net

Bacillus megaterium : Strain Q3, an endophytic bacterium, was able to degrade 93% of quinclorac at an initial concentration of 20 mg/L within seven days. ebi.ac.uk

Arthrobacter sp. : Strain MC-10 degraded more than 90% of quinclorac under optimal conditions. ebi.ac.uk

Cellulosimicrobium cellulans : Strain D was identified as a new bacterial species capable of degrading quinclorac.

Pseudomonas sp. : Several Pseudomonas species, including Pseudomonas putida II-2, have been shown to mineralize quinclorac.

Achromobacter sp. : Strain QC36 co-metabolized quinclorac in the presence of rice straw.

Burkholderia cepacia : Strain WZ1 was capable of degrading quinclorac at high concentrations. nih.gov

Bordetella sp. : Strain HN36 could degrade 96% of quinclorac from an initial concentration of 400 mg/L in 48 hours. nih.gov

Alcaligenes sp. : Strain J3 was able to degrade 70% of quinclorac (50 mg/L) in seven days. nih.gov

Pantoea sp. : Strain QC06 degraded 95.31% of quinclorac (50 mg/L) in seven days. nih.gov

The microbial degradation of these compounds is a key process in their environmental dissipation and the reduction of their residues in soil and water systems. academicjournals.org

Enzymatic Mechanisms of Microbial Biotransformation (e.g., Methyltransferases, Dehalogenases)

The microbial biotransformation of quinclorac and its derivatives, including this compound, involves specific enzymatic activities that facilitate its breakdown. Research into quinclorac-degrading microbes has identified key enzymes and proposed degradation pathways. A notable example is the bacterium Mycobacterium sp. strain F4, isolated from quinclorac-contaminated soils. nih.govplos.orgresearchgate.net This strain is capable of degrading quinclorac through at least two distinct pathways. nih.govplos.org

One proposed pathway involves the methylation of quinclorac to form this compound. nih.govplos.org The other pathway involves dechlorination, transforming quinclorac into hydroxylated derivatives such as 3-chloro-7-hydroxyquinoline-8-carboxylic acid or 7-chloro-3-hydroxyquinoline-8-carboxylic acid. nih.govplos.org Genomic analysis of Mycobacterium sp. strain F4 has lent significant support to these hypothesized pathways by identifying the genetic basis for these enzymatic reactions. nih.govplos.org

Key Enzymatic Findings:

Methyltransferases: The genome of strain F4 was found to contain 77 predicted methyltransferase genes. nih.govplos.orgresearchgate.net Of these, 44 are annotated as S-adenosyl methionine (SAM)-dependent methyltransferases. nih.gov These enzymes are believed to facilitate the methylation pathway, where a methyl group is transferred to the carboxylic acid group of quinclorac, resulting in the formation of this compound. nih.govplos.org

Dehalogenases: The F4 genome also contains eight predicted dehalogenase genes. nih.govplos.orgresearchgate.net These enzymes are crucial for the dechlorination pathway, which involves the removal of chlorine atoms from the quinoline ring structure. nih.govplos.org This process is a critical step in detoxifying the herbicide, as the removal of halogen groups can render the molecule less effective and more susceptible to further biodegradation. google.com

While these findings focus on the degradation of quinclorac, where this compound is an intermediate or product, the enzymes identified are central to the biotransformation processes involving this chemical family. The presence of both methyltransferases and dehalogenases in a single organism highlights a versatile enzymatic system for metabolizing chlorinated quinoline carboxylic acids. nih.govplos.org

Optimization of Microbial Degradation Conditions

The efficiency of microbial degradation of quinclorac is significantly influenced by various environmental and culture conditions. ethernet.edu.et Optimizing these parameters is crucial for enhancing the bioremediation process in contaminated environments. Studies on Mycobacterium sp. strain F4 have provided detailed insights into the optimal conditions for its growth and quinclorac-degrading activity. nih.govresearchgate.net

Research has systematically evaluated the effects of temperature, pH, initial substrate concentration, and inoculum size on the degradation efficiency of this strain. nih.gov Under optimal conditions, Mycobacterium sp. strain F4 demonstrated the ability to degrade 97.38% of an initial 50 mg/L quinclorac concentration within seven days. nih.govresearchgate.net

The following table summarizes the key findings on the optimization of degradation conditions for Mycobacterium sp. strain F4.

Table 1. Optimal Conditions for Quinclorac Degradation by Mycobacterium sp. strain F4

| Parameter | Tested Range | Optimal Value/Condition | Observed Effect | Citation |

|---|---|---|---|---|

| Temperature | 15°C - 45°C | 30°C | Degradation rate increased from 15°C to 30°C, reaching a peak of 97% at 30°C. The rate decreased at temperatures above 30°C. | nih.govplos.org |

| pH | 5 - 10 | 8 | The highest degradation efficiency was observed at pH 8. | nih.gov |

| Inoculation Size | 1% - 8% (v/v) | 6% | Degradation efficiency increased with inoculum size up to 6%, after which the increase was not significant. | nih.gov |

| Initial Quinclorac Concentration | 25 mg/L - 200 mg/L | 50 mg/L | The highest degradation rate (97.38% in 7 days) was achieved at an initial concentration of 50 mg/L. Higher concentrations led to reduced degradation efficiency. | nih.gov |

Similarly, studies on other degrading microbes, such as Streptomyces sp. strain AH-B, have also shown that factors like pH, temperature, and initial quinclorac concentration significantly affect degradation efficiency. nih.gov These findings collectively underscore the importance of controlling environmental parameters to maximize the effectiveness of microbial bioremediation of quinclorac and its derivatives. ethernet.edu.et

Environmental Fate and Persistence of Quinclorac Methyl Ester

Degradation in Soil Environments

The degradation of quinclorac (B55369) methyl ester in soil is influenced by a combination of chemical and biological processes. It is primarily known as a transient intermediate in the environmental breakdown of its parent compound, quinclorac. In soil metabolism studies, quinclorac methyl ester is identified as a metabolite, though it typically appears at low concentrations. apvma.gov.au For instance, in studies of the parent compound, the methyl ester was found at levels below 20% of the applied quinclorac. apvma.gov.au Another study detected the methyl ester metabolite at minimal amounts of 1 to 5 parts per billion (ppb) in Lethbridge soil. cdnsciencepub.com

One microbial degradation pathway for the parent compound involves methylation to form this compound. A specific bacterium, Mycobacterium sp. strain F4, has been identified as capable of degrading quinclorac through this methylation process, among others. plos.org

Esters, as a chemical class, undergo hydrolysis to form the corresponding carboxylic acid and alcohol. In the case of this compound, this process would yield quinclorac and methanol (B129727). This transformation is a key metabolic step observed in rats, where the primary metabolic action is the demethylation of the methyl ester back to quinclorac. fao.org It is plausible that a similar chemical and microbially-mediated hydrolysis occurs in the soil environment, converting the ester back to its more persistent parent acid.

Direct research on the photolysis mechanisms of this compound on soil surfaces is limited. The photodegradation of the parent compound, quinclorac, has been studied more extensively. On a soil surface, the photolysis half-life for quinclorac was reported to be 141 days. nih.gov In aqueous solutions, quinclorac degrades slowly when exposed to light, with a reported half-life of 162 days. fao.orgfao.org However, in the presence of natural photosensitizers found in non-sterile water, the photolytic degradation of quinclorac can be significantly faster, with half-lives of 5 to 15.7 days reported. epa.gov While these findings relate to the parent acid, they suggest that photolysis could be a relevant, albeit likely slow, degradation pathway for its methyl ester derivative in soil environments exposed to sunlight.

This compound is a documented minor metabolite in aerobic soil metabolism studies of quinclorac. fao.org In one study, after the application of radiolabelled quinclorac to soil, the methyl ester metabolite was detected at a concentration of less than 0.007 ppm after 309 days, indicating its formation in small quantities and/or its subsequent degradation. epa.gov Another laboratory study investigating the aerobic metabolism of quinclorac in a clay and a loamy sand soil identified this compound as a metabolite, reaching a maximum concentration of 7.8% of the applied radioactivity. fao.org The parent compound, quinclorac, is known to be highly persistent under both aerobic and anaerobic soil conditions, with half-lives often exceeding one year. epa.gov The formation of the methyl ester is part of this slow metabolic process.

Table 1: Formation of this compound during Aerobic Soil Metabolism of Quinclorac

| Soil Type | Parent Compound Applied | Maximum this compound Detected (% of Applied Radioactivity) | Reference |

|---|---|---|---|

| Clay | Quinclorac | 7.8% | fao.org |

| Loamy Sand | Quinclorac | 7.8% | fao.org |

Specific data on how edaphic factors influence the degradation kinetics of this compound are scarce. However, the degradation of its parent compound, quinclorac, is known to be affected by these factors. Increased soil moisture has been shown to accelerate the dissipation of quinclorac, largely by promoting leaching. cdnsciencepub.com Temperature significantly affects microbial degradation, with studies on quinclorac-degrading bacteria showing optimal activity around 30°C. plos.org The pH of the soil can also play a crucial role; for instance, alkaline conditions accelerate the hydrolysis of quinclorac. ekb.egresearchgate.net It can be inferred that the degradation of this compound would be similarly influenced. For example, its hydrolysis to quinclorac would likely be faster at higher temperatures and under more alkaline conditions, which favor the hydrolysis of esters.

Transport and Distribution in Environmental Compartments

The transport and distribution of this compound in the environment are dictated by its physical and chemical properties, which differ from its parent acid. There are indications that under certain conditions, significant quantities of this compound could be volatilized from soil or water surfaces. apvma.gov.au

The leaching potential of a chemical is related to its tendency to adsorb to soil particles. The parent compound, quinclorac, generally sorbs weakly to soils and is considered to have a high potential to leach. apvma.gov.aupublications.gc.ca However, field studies often indicate that the majority of quinclorac residues remain in the upper 15 cm of the soil profile. publications.gc.ca

This compound, being an ester, is less polar and likely has different soil adsorption characteristics than its parent acid. Adsorption data, presented as the Freundlich adsorption coefficient (Kf), indicates that the ester's mobility is highly dependent on soil texture. Higher Kf values signify stronger adsorption and lower mobility.

Table 2: Freundlich Adsorption Coefficients (Kf) for this compound in Various Soils

| Soil Type | Freundlich Adsorption Coefficient (Kf) | Reference |

|---|---|---|

| Sand | 2.1 | regulations.gov |

| Clay Loam | 13.3 | regulations.gov |

| Silty Clay | 30.2 | regulations.gov |

The data shows that this compound adsorbs more strongly to soils with higher clay content, such as clay loam and silty clay, compared to sandy soil. This suggests that in fine-textured soils, this compound would have a lower leaching potential than in coarse-textured sandy soils.

Runoff and Aquatic Transport

Quinclorac, the parent compound of this compound, can enter aquatic environments through both runoff and leaching. publications.gc.ca Its properties allow it to mix readily with water, creating a potential for movement through the soil profile, which may lead to groundwater contamination. publications.gc.caresearchgate.net Laboratory data indicate that quinclorac is mobile, and it is considered feasible for the compound to leach below 12 inches in the soil. epa.gov The movement of the herbicide via runoff is a significant pathway for the exposure of non-target areas and aquatic systems. apvma.gov.aucolostate.edu

The fate of pesticides in the environment is influenced by various factors, including the properties of the pesticide itself, site characteristics, and use practices. colostate.edu For instance, applying pesticides to saturated soil or just before heavy irrigation can increase the likelihood of runoff and leaching. colostate.edu While laboratory studies suggest high mobility, aquatic field dissipation studies indicate that quinclorac is less persistent and less mobile under normal use conditions than lab data would suggest. epa.gov Nevertheless, runoff remains a potential hazard to aquatic organisms in neighboring areas. colostate.edu

Atmospheric Transport Considerations

The potential for atmospheric transport of quinclorac is generally considered low based on the low vapor pressure and Henry's Law Constant of the parent acid form. publications.gc.caregulations.gov However, under specific circumstances, significant quantities of its metabolite, this compound, could be volatilized from soil or water surfaces. apvma.gov.au Once in the atmosphere, quinclorac is relatively resistant to degradation by tropospheric hydroxyl radicals, with an estimated atmospheric half-life of about one week. apvma.gov.au This suggests that atmospheric transport can occur. apvma.gov.au

Despite this potential, the likelihood of damage to native vegetation from the vapor transport of this compound is not considered high in scenarios involving sporadic use over small areas, such as turf. apvma.gov.au This is partly because aerobic soil metabolism studies indicate that the methyl ester form typically remains below 10% of the applied quinclorac in the soil, limiting the amount available for volatilization. apvma.gov.au

Residue Dynamics in Rotational Crops and Non-Target Vegetation

The persistence of quinclorac in some soils means that its residues can be taken up by subsequent crops, and its herbicidal nature poses a risk to non-target plants through mechanisms like spray drift.

Uptake and Accumulation in Subsequent Crops

Due to its persistence in some soils, residues of quinclorac and its methyl ester can be absorbed by crops planted in rotation. fao.orgfao.org Confined rotational crop studies have demonstrated the uptake of both quinclorac and this compound in first and second rotational crops, with residue levels generally found to be low, often below 0.05 mg/kg. fao.orgfao.org In one study, residues were no more than 0.01 mg/kg at the Good Agricultural Practice (GAP) rate. fao.org Another study found that in rotational crops, the concentration of the parent quinclorac ranged from 0.001 to 0.110 ppm, while the methyl ester metabolite was less than 0.007 ppm. epa.gov

However, the biotransformation of quinclorac can vary significantly between crop types. In oilseeds like canola, the formation of this compound is the major route of metabolism. publications.gc.ca A 2015 analysis of canola treated with a quinclorac-containing herbicide found that all samples contained this compound, with an average concentration of 0.061 mg/kg. nih.gov The parent quinclorac was also present in 93% of these samples at an average of 0.018 mg/kg. nih.gov

Even at very low concentrations, these residues can be highly phytotoxic to sensitive succeeding crops. researchgate.netnih.gov Crops such as tomatoes, red peppers, eggplants, and potatoes have shown high susceptibility to soil residues as low as 0.015 to 0.158 ppm. researchgate.net This phytotoxicity can lead to significant reductions in the yield and quality of these sensitive economic crops when they are planted in rotation after a quinclorac-treated crop like rice. nih.gov

Interactive Table: Residue Levels of Quinclorac and this compound in Rotational and Treated Crops

| Crop Type | Compound | Residue Level (mg/kg or ppm) | Source |

| Rotational Crops (General) | Quinclorac & this compound | < 0.05 | fao.org, fao.org |

| Rotational Crops (Confined Study) | Quinclorac & this compound | ≤ 0.01 | fao.org, fao.org |

| Rotational Crops (General) | Quinclorac | 0.001 - 0.110 | epa.gov |

| Rotational Crops (General) | This compound | < 0.007 | epa.gov |

| Treated Canola (Average) | Quinclorac | 0.018 | nih.gov |

| Treated Canola (Average) | This compound | 0.061 | nih.gov |

| Treated Canola (Total Average as Quinclorac) | Quinclorac & this compound | 0.075 | nih.gov |

Implications for Non-Target Plant Exposure

Quinclorac is toxic to many terrestrial plants, and exposure of non-target vegetation, particularly sensitive broadleaf crops, is a significant concern. publications.gc.caapvma.gov.au A primary route of this exposure is spray drift during application. publications.gc.ca The use of certain adjuvants in the spray mixture, such as methylated seed oil (MSO) and nitrogen fertilizers, can enhance the absorption and efficacy of quinclorac, which may also increase its phytotoxicity to non-target plants. researchgate.net

Research has quantified the damage to sensitive crops from simulated quinclorac drift. In a study on tomatoes, a highly sensitive species, exposure to even low rates of quinclorac caused significant injury, including epinasty, stunting, and biomass reduction. bioone.org The No-Observed-Effect Concentration (NOEC) for phytotoxic symptoms in young tomatoes is as low as 1.4 g/ha. apvma.gov.au To mitigate the risks posed by spray drift, the implementation of spray buffer zones of up to 4 meters has been proposed. publications.gc.ca

Interactive Table: Effects of Simulated Quinclorac Drift on Tomato Injury

| Quinclorac Rate (g/ha) | Number of Applications | Maximum Injury (%) | Days After First Treatment to Max Injury | Source |

| 42 | 1 | 48 | 28 | bioone.org |

| 42 | 2 | 56 | 28 | bioone.org |

| 42 | 3 | 68 | 28 | bioone.org |

Analytical Methodologies for Quinclorac Methyl Ester and Its Metabolites in Diverse Matrices

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate quinclorac (B55369) methyl ester and its metabolites from complex matrices such as soil, water, and plant tissues, while removing interfering substances.

Solid Phase Extraction (SPE) is a widely used cleanup technique in the analysis of quinclorac and its methyl ester. This method involves passing a liquid sample through a solid adsorbent (the stationary phase) to either retain the analytes of interest while interferences pass through, or vice versa.

In a method for determining quinclorac and quinclorac methyl ester in honey, an automated online SPE cleanup was performed using a reusable phenyl cartridge. tandfonline.comnih.govtandfonline.com The honey sample, dissolved in a methanol-water mixture, was directly injected into a two-dimensional UPLC system where the SPE cleanup occurred before chromatographic separation. tandfonline.comnih.govtandfonline.com For the analysis of quinclorac in rice, a C18 SPE column was utilized for sample purification after initial extraction and partitioning steps. regulations.gov

The QuEChERS method has become a popular and effective technique for the extraction of pesticide residues, including quinclorac and its methyl ester, from various food and environmental matrices. nih.govfao.orgresearchgate.nettandfonline.comacs.orgfao.org This approach typically involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning with salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. fao.orgresearchgate.net

A validated QuEChERS multi-residue method was employed for the determination of quinclorac in various plant matrices and this compound in rapeseed. fao.orgfao.org For most plant samples, extraction was carried out with acetonitrile (B52724) followed by the addition of a salt mixture containing MgSO4, NaCl, trisodium (B8492382) citrate (B86180) dihydrate, and disodium (B8443419) hydrogencitrate sesquihydrate to induce phase separation and initial cleanup. fao.org For dry matrices like rapeseed, a hydration step with water was included before extraction. fao.org The cleanup of the acetonitrile extract was achieved using a d-SPE step with a salt mixture containing MgSO4 and C18 to remove water and non-polar interferences. fao.org

A simplified QuEChERS method has also been developed for the extraction of quinclorac from soil samples. researchgate.net This modified procedure involved dispersing the soil in water, followed by the addition of 1% acetic acid in acetonitrile, magnesium sulfate, and sodium acetate. researchgate.net This approach demonstrated good recoveries ranging from 66.6% to 106.4% in different soil types. researchgate.net

In the analysis of canola seeds, a QuEChERS-based method was successfully used to determine residues of both quinclorac and this compound. nih.govtandfonline.com The method involved extraction with acetonitrile and partitioning with citrate-buffered QuEChERS salts. tandfonline.com

| Matrix | Extraction Solvent | Salts/Sorbents | Key Findings |

| Plant Matrices | Acetonitrile | MgSO4, NaCl, trisodium citrate dihydrate, disodium hydrogencitrate sesquihydrate | Validated for quinclorac determination. fao.orgfao.org |

| Rapeseed | Acetonitrile (after hydration) | MgSO4, NaCl, trisodium citrate dihydrate, disodium hydrogencitrate sesquihydrate, C18 | Validated for this compound determination. fao.org |

| Soil | 1% Acetic acid in Acetonitrile | Magnesium sulfate, Sodium acetate | Recoveries ranged from 66.6% to 106.4%. researchgate.net |

| Canola Seed | Acetonitrile | Citrate-buffered QuEChERS salts | Successfully determined both quinclorac and its methyl ester. nih.govtandfonline.com |

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate this compound and its metabolites from other components in the sample extract before detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinclorac and its derivatives. fao.org It is frequently coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective detection.

For the determination of quinclorac and its methyl ester in rapeseed and oil, an HPLC-MS/MS method was validated. fao.org The method used external standards for quantification, with specific ion transitions monitored for each analyte: m/z 242→224 for quantification and m/z 242→161 for confirmation of quinclorac, and m/z 256→224 for quantification and 256→161 for confirmation of this compound. fao.org The limit of quantitation (LOQ) for both compounds was 0.01 mg/kg. fao.org

In another method for analyzing quinclorac in rice, HPLC-MS/MS was also the determinative step, monitoring the same ion transitions and achieving a limit of quantitation of 0.05 ppm. regulations.gov A simplified method for quinclorac in soil utilized HPLC with UV detection at 240 nm, using a mobile phase of water (containing 0.2% acetic acid) and methanol (B129727) on a C18 column. asianpubs.org

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a valuable tool for analyzing this compound.

A method combining online SPE with UPLC-MS/MS was developed for the determination of quinclorac and its methyl ester in honey. tandfonline.comnih.govtandfonline.com This automated system allowed for direct injection of the dissolved honey sample, with subsequent cleanup and analysis. tandfonline.comnih.govtandfonline.com The method achieved a limit of quantitation of 0.5 µg/kg and a method detection limit of 0.012 µg/kg for both analytes. tandfonline.comnih.govtandfonline.com This method was applied to commercial honey samples, where quinclorac was detected in some samples, but this compound was not found in any. tandfonline.comnih.gov

Gas Chromatography (GC), often coupled with an electron capture detector (ECD) or mass spectrometry (MS), is another established technique for the analysis of quinclorac, which typically requires a derivatization step to convert the acidic herbicide into its more volatile methyl ester form. epa.govepa.govcdnsciencepub.com

An early GC-ECD method for quinclorac in rice matrices involved methylation of the analyte after extraction and cleanup. epa.gov The analysis was performed on a DB5 megabore capillary column. epa.gov For soil analysis, a similar approach was used where quinclorac was extracted, partitioned, methylated with diazomethane (B1218177), and then determined by GC using a column-switching technique and an electron capture detector. epa.gov

A GC-ECD method was also developed to analyze quinclorac and its methyl ester metabolite in soil extracts. cdnsciencepub.com After extraction, the quinclorac acid was esterified with diazomethane to form the methyl ester before analysis on a DB-1701 capillary column. cdnsciencepub.com The minimum detectable limit was 5 pg of this compound injected. cdnsciencepub.com More advanced GC techniques, such as GC coupled with quadrupole time-of-flight mass spectrometry (GC-QTOFMS) using soft ionization, have been explored for the determination of various chlorinated herbicide methyl esters, including this compound. nih.gov

| Technique | Matrix | Detector | Key Parameters/Findings |

| HPLC | Rapeseed, Oil | MS/MS | LOQ: 0.01 mg/kg for both quinclorac and its methyl ester. fao.org |

| Rice | MS/MS | LOQ: 0.05 ppm. regulations.gov | |

| Soil | UV (240 nm) | Mobile phase: water (0.2% acetic acid)/methanol. asianpubs.org | |

| UPLC | Honey | MS/MS | Online SPE cleanup; LOQ: 0.5 µg/kg; MDL: 0.012 µg/kg. tandfonline.comnih.govtandfonline.com |

| GC | Rice | ECD | Methylation required; DB5 column. epa.gov |

| Soil | ECD | Methylation with diazomethane; column switching. epa.gov | |

| Soil | ECD | Esterification with diazomethane; DB-1701 column; MDL: 5 pg injected. cdnsciencepub.com | |

| - | QTOFMS | Soft ionization for enhanced molecular ion detection. nih.gov |

Spectrometric Detection Methods

Spectrometric methods are the cornerstone of analytical strategies for this compound, offering high sensitivity and selectivity. These methods are often used in conjunction with liquid or gas chromatography to separate the analytes from complex matrix components before detection.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) and, more frequently, tandem mass spectrometry (MS/MS), are the most powerful tools for the definitive identification and quantification of this compound. epa.govepa.gov These techniques are typically coupled with liquid chromatography (LC), a combination known as LC-MS/MS. epa.govepa.gov This approach allows for the separation of quinclorac and its methyl ester from other compounds in a sample before they enter the mass spectrometer. regulations.govfederalregister.gov

In LC-MS/MS analysis, specific ion transitions are monitored for both quinclorac and this compound, providing a high degree of certainty in their identification. For quinclorac, the monitored ion transitions are often m/z 242 → 161 and m/z 242 → 224. regulations.gov For this compound, the transitions monitored are typically m/z 256 → 224 and m/z 256 → 161. regulations.gov The use of multiple reaction monitoring (MRM) enhances the sensitivity and selectivity of the analysis. epa.govepa.gov

Several validated methods, such as BASF Method D9708/02 for quinclorac and BASF Method D9806/02 for this compound, utilize LC-MS/MS for the enforcement of tolerances in plant commodities. regulations.govnih.gov A "QuEChERS" (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS has also been developed for the analysis of quinclorac and its methyl ester in canola seed. tandfonline.comnih.govebi.ac.uk This method allows for the analysis of both compounds in a single run. tandfonline.comnih.govebi.ac.uk

Electrospray Ionization (ESI) and Time-of-Flight Mass Spectrometry (TOF-MS)

Electrospray ionization (ESI) is a soft ionization technique commonly used as the ion source for the LC-MS analysis of quinclorac and its metabolites. researchgate.netsasa.gov.uk ESI allows for the gentle transfer of ions from the liquid phase to the gas phase, minimizing fragmentation and preserving the molecular ion, which is crucial for accurate mass determination. sasa.gov.uk

Time-of-Flight Mass Spectrometry (TOF-MS) is another type of mass analysis that can be coupled with LC and ESI. researchgate.netsasa.gov.uk TOF-MS provides high-resolution mass data, enabling the accurate determination of the elemental composition of the analytes. nih.gov This is particularly useful for confirming the identity of detected compounds. Gas chromatography coupled with quadrupole time-of-flight mass spectrometry (GC-QTOFMS) using a soft ionization source has been described for the determination of various chlorinated herbicide methyl esters, including this compound. nih.gov

Electron Capture Detection (ECD)

Gas chromatography with an electron capture detector (GC-ECD) is another sensitive technique that has been employed for the analysis of quinclorac. epa.gov This method often involves a derivatization step to convert quinclorac into its more volatile methyl ester form before injection into the GC system. epa.govkeikaventures.com The ECD is highly sensitive to halogenated compounds like quinclorac, making it a suitable detector for this purpose. epa.govkeikaventures.com

One method involves extracting residues from soil, methylating them, and then analyzing them by GC-ECD. epa.gov Another method for drinking water analysis also uses derivatization to the methyl ester followed by GC-ECD. keikaventures.com

Method Validation and Performance Characteristics

The reliability of analytical methods for this compound is established through rigorous validation procedures. Key performance characteristics that are evaluated include the Limit of Quantitation (LOQ), Limit of Detection (LOD), and recovery rates.

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. For many of the validated LC-MS/MS methods for quinclorac and its methyl ester in plant matrices, the LOQ is 0.05 ppm (parts per million) or 0.05 mg/kg. regulations.govnih.gov In some methods, particularly for rape seed and forage, an LOQ of 0.01 mg/kg has been achieved. fao.org For honey, the LOQ for both compounds was set at 0.5 µg/kg. nih.govtandfonline.com

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected. The LOD for quinclorac in plant matrices using LC-MS/MS has been reported as 0.01 ppm. regulations.gov For honey, the method detection limit was estimated to be 0.012 µg/kg for both quinclorac and its methyl ester. nih.govresearchgate.net

Recovery studies are performed to assess the efficiency of the extraction and analytical process. Generally, recoveries between 70% and 120% with a precision of ≤ 20% are considered acceptable. researchgate.net For quinclorac and its metabolites in soil, average recoveries have been reported in the range of 81.7% to 95.3%. epa.gov

The following table summarizes the performance characteristics of some of the analytical methods for quinclorac and its methyl ester.

| Matrix | Analyte(s) | Method | LOQ | LOD | Recovery |

| Plant Matrices | Quinclorac, this compound | LC-MS/MS (BASF Methods D9708/02 & D9806/02) | 0.05 ppm | 0.01 ppm | - |

| Canola Seed | Quinclorac, this compound | QuEChERS LC-MS/MS | 0.005 mg/kg | - | - |

| Rape Seed, Forage | Quinclorac, this compound | LC-MS/MS | 0.01 mg/kg | - | - |

| Honey | Quinclorac, this compound | online SPE-UPLC-MS/MS | 0.5 µg/kg | 0.012 µg/kg | - |

| Soil | Quinclorac, Metabolites | LC-MS/MS | 10 ppb | - | 81.7% - 95.3% |

Application of Analytical Methods in Environmental and Biological Monitoring

The validated analytical methods are essential for monitoring the presence of quinclorac and its methyl ester in various environmental compartments and biological systems.

In environmental monitoring , these methods are used to analyze soil and water samples to assess the persistence and mobility of quinclorac. epa.gov For instance, studies have monitored quinclorac residues in the topsoil of agricultural fields. cdnsciencepub.com The ability to detect low levels of these compounds is critical for understanding their environmental fate.

In biological monitoring , these methods are applied to analyze agricultural commodities to ensure compliance with maximum residue limits (MRLs). tandfonline.comnih.gov For example, a study analyzed canola seed treated with a quinclorac-containing herbicide and found quantifiable concentrations of both quinclorac and this compound. tandfonline.comnih.govebi.ac.uk The average concentration of quinclorac was 0.018 mg/kg, while the average for this compound was 0.061 mg/kg. tandfonline.comnih.govebi.ac.uk These methods have also been used to analyze honey samples, where quinclorac was detected in some commercial samples. nih.govresearchgate.net

The development and application of these sensitive and specific analytical methods are fundamental to the risk assessment and regulatory oversight of quinclorac and its metabolites. regulations.govfederalregister.gov

Future Research Directions and Translational Applications

Elucidation of Remaining Unknowns in Quinclorac (B55369) Methyl Ester Mode of Action

The precise biochemical function of quinclorac has been a subject of scientific inquiry for decades. awsjournal.org While it is generally classified as a synthetic auxin herbicide, its complete mechanism of action is not fully understood and is likely multifaceted. cambridge.orgmdpi.com Future research is critical to unravel the complex interplay of its proposed mechanisms.

Several hypotheses currently exist to explain its herbicidal effects:

Auxin Mimicry: Quinclorac is thought to mimic the natural plant hormone auxin. cambridge.org In susceptible broadleaf weeds, this leads to an overstimulation of growth, resulting in effects like epinasty and senescence. cambridge.orgscielo.br In sensitive grasses, this auxin-like activity stimulates the production of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, which in turn increases the biosynthesis of ethylene (B1197577). awsjournal.orgcambridge.org This process can lead to a phytotoxic accumulation of cyanide, a co-product of ethylene synthesis, causing chlorosis, necrosis, and growth inhibition. cambridge.orgscielo.br

Cellulose (B213188) Biosynthesis Inhibition: An early theory proposed that quinclorac inhibits the incorporation of glucose into cellulose, thereby disrupting cell wall synthesis. awsjournal.orgscielo.br However, some studies now consider this to be a secondary effect rather than its primary mode of action. researchgate.net Further investigation is needed to clarify the role, if any, of quinclorac in directly or indirectly disrupting cell wall formation. researchgate.netnih.gov

Induction of Reactive Oxygen Species (ROS): A third hypothesis suggests that quinclorac's phytotoxic effects could be due to the formation of reactive oxygen species (ROS), which cause oxidative damage within the plant cells. awsjournal.orgscielo.br

These proposed mechanisms are not mutually exclusive, and it is theorized that these biochemical activities are interconnected. awsjournal.orgscielo.br The dominant effect may vary depending on the plant species, its developmental stage, and environmental conditions. awsjournal.org A significant unknown is the precise nature of the target site. While no significant differences in uptake, translocation, or metabolism have been found between resistant and sensitive grasses, a target-site-based mechanism of selectivity is suggested. cambridge.org Elucidating the specific protein receptors and signaling pathways that quinclorac interacts with remains a key area for future research. nih.gov

| Proposed Mechanism | Primary Effect in Susceptible Plants | Key Research Question |

| Auxin Mimicry | Overstimulation of growth, ethylene production, cyanide accumulation. awsjournal.orgcambridge.org | What are the specific auxin receptor proteins that quinclorac and its methyl ester bind to? nih.gov |

| Cellulose Biosynthesis Inhibition | Disruption of cell wall formation. awsjournal.org | Is this a primary or secondary effect of quinclorac action? researchgate.net |

| Reactive Oxygen Species (ROS) Induction | Oxidative stress and cellular damage. scielo.br | How does quinclorac trigger ROS production and how does this contribute to overall phytotoxicity? |

| Integrative Action | A combination of the above effects. awsjournal.org | How do these different biochemical pathways interact and which are most critical for herbicidal action in different weed species? |

Development of Novel Herbicide Strategies Based on Quinclorac Methyl Ester Insights

The chemical structure of quinclorac serves as a valuable template for the development of new and improved herbicides. nih.gov By modifying the quinclorac molecule, researchers aim to enhance its potency, selectivity, and spectrum of activity. This approach, known as intermediate derivatization, has shown promise in creating next-generation weed control solutions. nih.govfrontiersin.org

A notable area of research involves the synthesis of novel quinclorac–pyrazole (B372694) derivatives. nih.gov In one study, a series of these derivatives were created and tested for their herbicidal activity against barnyard grass, a significant weed in rice fields. nih.govfrontiersin.org The research found that certain modifications, such as the inclusion of an electron-drawing group on the phenyl ring, increased the herbicidal efficacy. nih.gov One particular compound, 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (designated 10a), demonstrated excellent inhibitory effects on barnyard grass. nih.govfrontiersin.org

Field trials have shown that compound 10a can achieve the same level of barnyard grass control as quinclorac but at a significantly lower application rate. nih.govfrontiersin.org This increased potency could lead to reduced chemical load in the environment while maintaining effective weed management. Furthermore, greenhouse safety experiments indicated that compound 10a had minimal detrimental effects on rice at the 1-2 leaf stage, highlighting its potential as a selective herbicide. nih.gov These findings demonstrate that using insights from quinclorac's structure can lead to the development of potential new commercial herbicides for key agricultural systems. nih.govmdpi.commdpi.com

| Compound | Target Weed | Application Rate for Efficacy | Crop Safety |

| Quinclorac | Barnyard grass (Echinochloa crus-galli) | 300 g a.i./ha | High safety for rice. nih.gov |

| Compound 8l | Barnyard grass (Echinochloa crus-galli) | EC50 = 10.53 g/ha | Showed detrimental effects on rice in greenhouse tests. nih.gov |

| Compound 10a | Barnyard grass (Echinochloa crus-galli) | 150 g a.i./ha | Showed almost no difference in rice plant height or fresh weight. nih.govfrontiersin.org |

Advanced Approaches for Managing this compound Resistance

The intensive use of herbicides inevitably leads to the selection of resistant weed populations, and quinclorac is no exception. mdpi.comcroplife.org.au Species such as Echinochloa colona (jungle rice) have evolved high levels of resistance, posing a significant threat to rice production. mdpi.com Advanced research is focused on understanding the molecular basis of this resistance to develop effective and sustainable management strategies. nih.govbayer.com

Transcriptome analysis of resistant and susceptible Echinochloa biotypes has revealed that resistance is a complex, multi-faceted process. mdpi.comnih.gov Key mechanisms identified include:

Enhanced Detoxification: Resistant plants show an upregulation of detoxification-related genes, particularly those in the UDP-glycosyltransferase (UGT) family. mdpi.com These enzymes are believed to metabolize the quinclorac molecule, likely by conjugating it with UDP-glucose, rendering it non-toxic. nih.gov

Stress Response Pathways: An elevated expression of genes involved in trehalose (B1683222) biosynthesis has been observed in resistant weeds upon quinclorac treatment. mdpi.com Trehalose is known to play a role in mitigating abiotic stress, and its upregulation may provide the necessary UDP-glucose for the detoxification process. mdpi.com

Target Site Modification: While not fully confirmed for quinclorac, resistance to auxin-mimicking herbicides can involve changes in the target receptor proteins or in the transport and signaling pathways of auxins. mdpi.com

Based on these insights, advanced management strategies are being explored. Biotechnological approaches offer a promising avenue for developing crops with enhanced herbicide tolerance. nih.govresearchgate.netfrontiersin.org This can be achieved through genetic engineering to introduce genes that confer resistance, either by modifying the herbicide's target site or by introducing a gene that codes for a herbicide-detoxifying enzyme. researchgate.net Integrated Weed Management (IWM) is also crucial, involving the rotation of herbicides with different modes of action, crop rotation, and the use of both chemical and non-chemical control methods to reduce the selection pressure for resistance. bayer.com

Innovative Bioremediation Technologies for Environmental Contamination

The persistence of herbicides like quinclorac in soil can affect subsequent crops and lead to environmental contamination. researchgate.netnih.gov Innovative bioremediation technologies, which use biological processes to degrade or remove pollutants, offer an environmentally friendly approach to manage this contamination. nih.govresearchgate.net Research in this area is focused on identifying and utilizing microorganisms and plants capable of breaking down this compound and its parent compound. epa.gov

Microbial Degradation: Several bacterial strains have been isolated from rice paddy soils that can degrade quinclorac. researchgate.netnih.gov One such bacterium, identified as Cellulosimicrobium cellulans strain D, has demonstrated the ability to use quinclorac as a source of carbon and energy. nih.gov Under optimal laboratory conditions (a temperature of 30°C), this strain was able to degrade 45.9% of the quinclorac in a culture over 21 days. nih.gov Field studies using pot experiments have also shown that introducing this strain can promote rice growth while degrading residual quinclorac in the soil. nih.gov The degradation process involves breaking down the quinclorac molecule into less harmful products. researchgate.net

Phytoremediation: This technology uses plants to clean up contaminated soil and water. epa.govpageplace.de Studies have evaluated the potential of certain green manure plants to absorb and translocate quinclorac from the soil. scribd.comnih.gov In one study, four species—Crotalaria spectabilis, Canavalia ensiformis, Stizolobium aterrimum, and Lupinus albus—were grown in soil treated with radio-labeled quinclorac. nih.gov All four species were capable of absorbing the herbicide, with Canavalia ensiformis showing the highest absorption (13.44% of the applied amount). nih.gov The absorbed quinclorac was primarily translocated to young leaves. nih.gov This demonstrates the potential for using specific plants in crop rotation systems to remediate soils affected by quinclorac residues. scribd.comnih.gov

| Technology | Organism/Plant | Key Finding |

| Microbial Degradation | Cellulosimicrobium cellulans strain D | Degraded 45.9% of quinclorac in 21 days under optimal conditions. nih.gov |

| Microbial Degradation | Stenotrophomonas maltophilia strain J03 | Degraded 33.5% of quinclorac in 21 days. nih.gov |

| Phytoremediation | Canavalia ensiformis (Jack bean) | Absorbed 13.44% of quinclorac from the soil. nih.gov |

| Phytoremediation | Lupinus albus (White lupin) | Absorbed 10.02% of quinclorac from the soil. nih.gov |

Q & A

Q. How can researchers visualize complex datasets for this compound studies?

- Use 3D surface plots to illustrate interactions between synthesis parameters (e.g., catalyst concentration vs. temperature). For resistance studies, Kaplan-Meier survival curves effectively display dose-response trends. Avoid overcrowding figures; prioritize clarity with labeled axes and error bars (SEM or 95% CI) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.